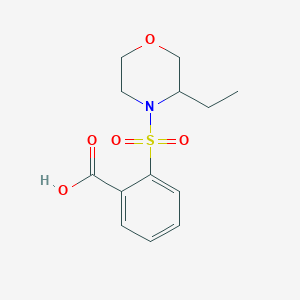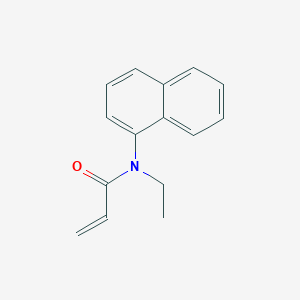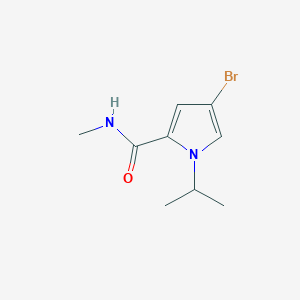
2-Phenyl-1-propenoylpyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-1-propenoylpyrrolidine, also known as PEP, is a chemical compound that belongs to the class of pyrrolidine alkaloids. PEP has been found to have various biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Wirkmechanismus
The mechanism of action of 2-Phenyl-1-propenoylpyrrolidine is not fully understood. However, it has been proposed that 2-Phenyl-1-propenoylpyrrolidine exerts its biological effects by modulating the activity of various signaling pathways, including the NF-κB and MAPK pathways. 2-Phenyl-1-propenoylpyrrolidine has also been shown to interact with ion channels and receptors, such as TRPV1 and CB1, which are involved in pain and inflammation.
Biochemical and Physiological Effects:
2-Phenyl-1-propenoylpyrrolidine has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and inhibit the activation of inflammatory cells, such as macrophages and neutrophils. 2-Phenyl-1-propenoylpyrrolidine has also been shown to induce apoptosis and inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-Phenyl-1-propenoylpyrrolidine has several advantages as a research tool. It is relatively easy to synthesize and has been shown to have potent biological effects. However, there are also some limitations to using 2-Phenyl-1-propenoylpyrrolidine in lab experiments. 2-Phenyl-1-propenoylpyrrolidine has low solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of 2-Phenyl-1-propenoylpyrrolidine is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 2-Phenyl-1-propenoylpyrrolidine. One area of interest is the development of 2-Phenyl-1-propenoylpyrrolidine derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential therapeutic effects of 2-Phenyl-1-propenoylpyrrolidine in various disease models, such as cancer and inflammatory diseases. The elucidation of the mechanism of action of 2-Phenyl-1-propenoylpyrrolidine is also an important area of future research. Overall, 2-Phenyl-1-propenoylpyrrolidine has significant potential as a research tool and a therapeutic agent, and further research is needed to fully understand its biological effects and potential applications.
Synthesemethoden
2-Phenyl-1-propenoylpyrrolidine can be synthesized through the reaction between 1-(2-phenylacetyl)pyrrolidine and acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction yields 2-Phenyl-1-propenoylpyrrolidine as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-1-propenoylpyrrolidine has been extensively studied for its potential therapeutic effects. It has been found to exhibit anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of inflammatory cells. 2-Phenyl-1-propenoylpyrrolidine has also been shown to have antitumor effects by inducing apoptosis and inhibiting the growth of cancer cells.
Eigenschaften
IUPAC Name |
1-(2-phenylpyrrolidin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-2-13(15)14-10-6-9-12(14)11-7-4-3-5-8-11/h2-5,7-8,12H,1,6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYDGKFNSYFGLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Phenylpyrrolidin-1-yl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[2-(trifluoromethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B7556820.png)






![N-[(4-morpholin-4-ylsulfonylphenyl)methyl]prop-2-enamide](/img/structure/B7556890.png)
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B7556894.png)


![2-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]propanoic acid](/img/structure/B7556907.png)

